molecular formula C18H26N6O4 B2701785 Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034207-39-9

Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B2701785
CAS No.: 2034207-39-9
M. Wt: 390.444
InChI Key: LHLSCWZZBHJSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound that features a triazolopyridazine core, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often begins with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.

    Introduction of the Tert-butyl Ester Group: The final step involves esterification, where the carboxyl group is protected with a tert-butyl group using reagents like tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce alkyl or acyl groups onto the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential to modulate specific biological pathways. This includes its use in the development of drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: Similar in structure but lacks the triazolopyridazine core.

    6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one: Shares the triazolopyridazine core but differs in the substituents attached.

Uniqueness

Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is unique due to its combination of a triazolopyridazine core with a piperidine ring and a tert-butyl ester group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 2-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-18(2,3)28-17(26)23-10-6-5-7-12(23)16(25)19-11-14-21-20-13-8-9-15(27-4)22-24(13)14/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLSCWZZBHJSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.